5-(2,5-dimethylthien-3-yl)-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-dimethylthien-3-yl)-3-methyl-1H-pyrazole is a heterocyclic compound that features a thiophene ring substituted with two methyl groups at positions 2 and 5, and a pyrazole ring substituted with a methyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-dimethylthien-3-yl)-3-methyl-1H-pyrazole typically involves the reaction of 2,5-dimethylthiophene with appropriate reagents to introduce the pyrazole ring. One common method is the cyclization of 2,5-dimethylthiophene with hydrazine derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as AlCl3 or other Lewis acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more environmentally friendly and cost-effective reagents and catalysts to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions: 5-(2,5-dimethylthien-3-yl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic substitution using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
5-(2,5-dimethylthien-3-yl)-3-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethylthien-3-yl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. The compound’s antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
2,5-Dimethylthiophene: A simpler thiophene derivative with similar substitution patterns.
3-Methyl-1H-pyrazole: A pyrazole derivative with a methyl group at position 3.
Thiophene-pyrazole hybrids: Compounds that combine thiophene and pyrazole rings with various substitution patterns.
Uniqueness: 5-(2,5-dimethylthien-3-yl)-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2,5-dimethylthiophen-3-yl)-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-6-4-10(12-11-6)9-5-7(2)13-8(9)3/h4-5H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITYTZLOZMFUDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=C(SC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.